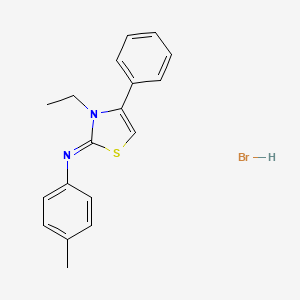
2,6-Diaminophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminophenol hydrochloride is a chemical compound with the CAS Number: 1808091-49-7 . It has a molecular weight of 160.6 . The compound appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of 2,6-Diaminophenol hydrochloride is C6H9ClN2O . The InChI code is 1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H .Physical And Chemical Properties Analysis
2,6-Diaminophenol hydrochloride is a white to yellow to brown powder or crystals . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Photocatalytic Removal of Water Pollutants
2,6-Diaminophenol hydrochloride plays a role in the photocatalytic removal of water pollutants like trichlorophenol. Gaya et al. (2010) explored its use in degrading 2,4,6-trichlorophenol using commercial ZnO powder, highlighting its potential in water purification processes (Gaya, Abdullah, Hussein, & Zainal, 2010).
Adsorption Studies
Liu et al. (2010) conducted adsorption isotherm studies involving substituted phenols, including 2,4,6-trichlorophenol, on activated carbon fibers. This research indicates the relevance of 2,6-diaminophenol hydrochloride in understanding the adsorption behaviors of phenolic compounds (Qing-song Liu et al., 2010).
Anaerobic Transformation and Toxicity Studies
The anaerobic transformation and toxicity of trichlorophenols, which can be linked to compounds like 2,6-diaminophenol hydrochloride, were studied by Madsen and Aamand (1992). Their work contributes to the understanding of the environmental impact and microbial interaction with such compounds (Madsen & Aamand, 1992).
Environmental Impact Assessments
Jin et al. (2012) evaluated the predicted no-effect concentrations of trichlorophenol in aquatic environments. Research like this is crucial for assessing the environmental impact and regulatory limits of phenolic compounds, including those related to 2,6-diaminophenol hydrochloride (Xiaowei Jin et al., 2012).
Free Radical Contribution to Decomposition
Benítez et al. (2000) investigated how free radicals contribute to the decomposition of chlorophenols in advanced oxidation processes. This research is important for understanding the chemical behavior of related compounds in environmental contexts (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).
Electrochemical Detection of Environmental Toxicants
Buledi et al. (2021) developed an electrochemical sensor for detecting trichlorophenol, which is relevant for monitoring water quality and environmental health, showcasing potential applications of similar compounds in sensing technologies (Buledi et al., 2021).
Catalytic Degradation under Visible Light
Lin et al. (2018) studied the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for 2,6-diaminophenol hydrochloride to play a role in similar light-driven degradation processes (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Enantioselective Aziridination
Gillespie et al. (2002) explored the use of copper complexes of biaryl Schiff bases, including those derived from 2,6-diaminophenol hydrochloride, in enantioselective aziridination, contributing to the field of asymmetric synthesis (Gillespie et al., 2002).
High-temperature Oxidation Studies
The study of dioxin formation from the high-temperature oxidation of chlorophenol by Evans and Dellinger (2005) provides insights into the thermal degradation processes relevant to 2,6-diaminophenol hydrochloride and related compounds (Evans & Dellinger, 2005).
Gas Separation Applications
Alaslai et al. (2016) researched the use of hydroxyl-diamine-based polyimides for CO2/CH4 separation, indicating potential applications of similar compounds in gas separation technologies (Alaslai, Ghanem, Alghunaimi, Litwiller, & Pinnau, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-diaminophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSWWMGOLUCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminophenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

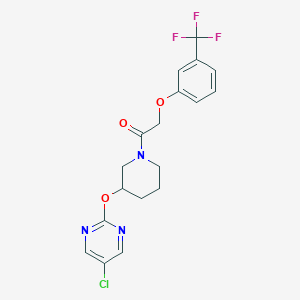
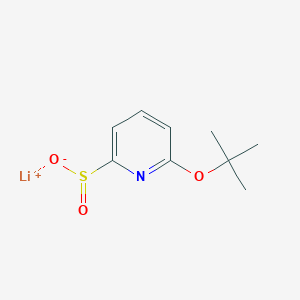
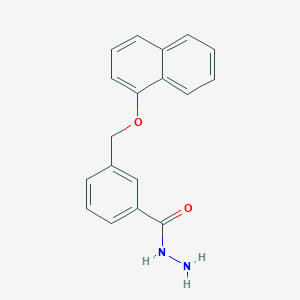
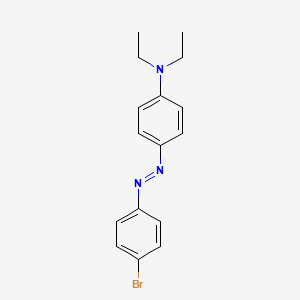
![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)
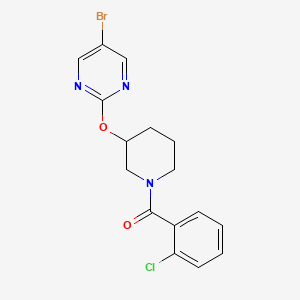
![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
